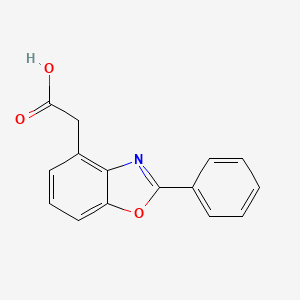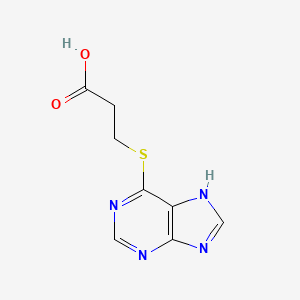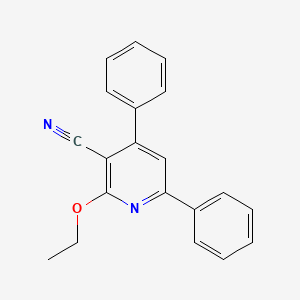
(2,2,6,6-四甲基哌啶-4-基)甲醇
描述
“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol”, also known as TEMPO, is a stable nitroxyl radical that serves as a catalyst in oxidations . It is a very important intermediate in organic synthesis . By substitution in position 4, its reactivity can be steered . For example, processes with oxygen and 5 mol-% TEMPO permit environmentally benign reactions as alternatives to some oxidations .
Synthesis Analysis
The synthesis of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” involves several steps. A Friedel-Crafts approach provides a reliable access to the key intermediate, subsequently followed by a Suzuki-Miyaura cross-coupling . After the reaction, the contents are cooled to room temperature, the organic phase is washed thrice with deionized water, and the solvent and unreacted 1-alkoxy-2,2,6,6-tetramethylpiperidin-4-ol are separated from the organic phase by vacuum distillation .
Molecular Structure Analysis
The molecular formula of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” is C11H23NO . The molecular weight is 185.31 g/mol . The structure of the molecule can be represented by the canonical SMILES string CC1(CC(CC(N1)(C)C)CCO)C .
Chemical Reactions Analysis
“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” is utilized for the oxidation of various classes of alcohols to carbonyl compounds by using cyclic voltammetry . Oxidation can be achieved without the need for commonly used oxidizing agents .
Physical And Chemical Properties Analysis
“(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” has a molecular weight of 185.31 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 2 .
科学研究应用
Conductive Polymers in Organic Electronics
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol: plays a crucial role in the development of conductive polymers for organic electronics. Specifically, it serves as a building block for TEMPO-containing conductive polymers. These polymers exhibit excellent electrochemical properties, making them suitable for applications in batteries and supercapacitors. The high redox potential and theoretical specific capacity of these polymers make them attractive for energy storage devices .
Hindered Base for Chemical Synthesis
The compound is employed as a hindered base in various chemical reactions. Notably, it is used to prepare metallo-amide bases and selectively generate silylketene acetals. These reactions find applications in organic synthesis, allowing for the efficient formation of complex molecules and functional groups .
Synthesis of IR-Detectable Metal-Carbonyl Tracers
Researchers have synthesized 5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid , a derivative of this compound. It exhibits sharp, intense absorption bands in the infrared (IR) spectrum and is thermally stable. As a result, it is valuable for labeling amino acids and studying their interactions. This application is particularly relevant in biochemistry and molecular biology research.
Continuous-Flow Synthesis of N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)
In continuous-flow processes, (2,2,6,6-Tetramethylpiperidin-4-yl)methanol is a starting material for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). This compound has applications in materials science and catalysis. The efficient synthesis of DTMPA using micro fixed-bed reactors enhances scalability and process efficiency .
安全和危害
未来方向
There are ongoing research efforts to develop scalable and environmentally benign routes to the free base of branaplam, a small molecule splicing modulator . This alternative approach circumvents the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route . There is also research into the use of “(2,2,6,6-Tetramethylpiperidin-4-yl)methanol” in the preparation of metallo-amide bases and selective generation of silylketene acetals .
作用机制
Target of Action
(2,2,6,6-Tetramethylpiperidin-4-yl)methanol, also known as TEMPO, is a stable organic radical . It is well known as a building block for the construction of redox polymers for organic radical batteries . .
Mode of Action
It is known that tempo-containing conductive polymers are used in organic electronics due to their electrochemical properties . The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of such conductive polymers due to their low thermal stability and chemical lability .
Biochemical Pathways
It is known that tempo-containing conductive polymers have high redox potential and theoretical specific capacity , which suggests that they may influence redox reactions and energy storage pathways.
Result of Action
It is known that tempo-containing conductive polymers are used in organic electronics due to their electrochemical properties , suggesting that they may influence electron transfer processes.
Action Environment
It is known that the reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .
属性
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)5-8(7-12)6-10(3,4)11-9/h8,11-12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIYGHCNILACLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485199 | |
| Record name | 4-Piperidinemethanol, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61171-35-5 | |
| Record name | 4-Piperidinemethanol, 2,2,6,6-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054497.png)
![2-(3-(tert-Butyl)-5-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054498.png)
![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)
![2-(5-(tert-Butyl)-2-chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054501.png)



![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)